1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-
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Overview
Description
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is a heterocyclic compound with the molecular formula C12H16N2 and a molecular weight of 188.2688 . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- can be synthesized through several methods, including:
Aza-reaction: This involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between o-phenylenediamine and 1,2-dicarbonyl compounds.
Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the formation of quinoxaline derivatives.
Industrial Production Methods
Industrial production of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoxaline to its corresponding quinoxaline derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoxaline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, or nucleophiles for substitution reactions.
Major Products
Scientific Research Applications
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-, known for its diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct pharmacological properties.
Uniqueness
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethano bridge and dimethyl groups can enhance its stability and selectivity for certain molecular targets .
Properties
CAS No. |
66102-38-3 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4,5-dimethyl-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H16N2/c1-9-7-11-12(8-10(9)2)14-5-3-13(11)4-6-14/h7-8H,3-6H2,1-2H3 |
InChI Key |
TVALCIARJCDPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3CCN2CC3 |
Origin of Product |
United States |
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